Structural Differentiation: Dual Benzoyl/2-Aminobenzoyl Substitution Versus Mono-Substituted Piperazine Scaffolds
{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine features a dual substitution pattern—a benzoyl group on one piperazine nitrogen and a 2-aminobenzoyl group on the other—creating a distinct pharmacophore with two aromatic carbonyl groups separated by a piperazine linker. This contrasts with the simpler mono-substituted analog 1-benzoylpiperazine (CAS 13754-38-6), which carries only a single benzoyl substituent and lacks the 2-aminobenzoyl moiety. The target compound (MW 309.37) contains three hydrogen-bond acceptors (two carbonyl oxygens plus piperazine N) and two hydrogen-bond donors (primary amine), whereas 1-benzoylpiperazine (MW 190.24) contains only one carbonyl oxygen and one ionizable piperazine NH, yielding substantially different molecular recognition capacity . The patent class encompassing this compound specifically describes 4-substituted benzoylpiperazine-1-substituted carbonyls as inhibitors of β-catenin/BCL9 protein-protein interactions, a mechanism not attributed to simple benzoylpiperazines [1].
| Evidence Dimension | Structural features: hydrogen-bond donor/acceptor count, molecular weight, substitution pattern |
|---|---|
| Target Compound Data | MW 309.37; 3 HBA, 2 HBD; dual benzoyl/2-aminobenzoyl substitution |
| Comparator Or Baseline | 1-Benzoylpiperazine: MW 190.24; 2 HBA, 0 HBD; single benzoyl substitution |
| Quantified Difference | MW difference: +119.13 Da; +1 HBA; +2 HBD; addition of 2-aminobenzoyl pharmacophore |
| Conditions | Structural comparison based on SMILES and calculated molecular properties |
Why This Matters
The additional 2-aminobenzoyl moiety provides an extra aromatic ring and hydrogen-bonding functionality that may enable interactions with protein targets (e.g., β-catenin/BCL9 interface) not accessible to simpler mono-substituted piperazines, making generic substitution chemically unjustified.
- [1] Ji H, Zhang M. Methods and Compositions of 4-Substituted Benzoylpiperazine-1-Substituted Carbonyls as Beta-Catenin/B-Cell Lymphoma 9 Inhibitors. US Patent Application Publication US 2023/0122912 A1, April 20, 2023. View Source
